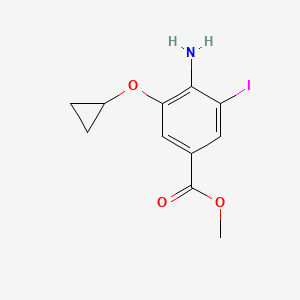

Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate

Description

Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate is a substituted benzoate ester featuring a unique combination of functional groups: an amino (-NH₂) group at position 4, a cyclopropoxy (-O-C₃H₅) group at position 3, and an iodine atom at position 3. While direct physicochemical data for this compound are unavailable in the provided evidence, its structural analogs and related derivatives (e.g., methyl esters of aromatic acids with halogens or alkoxy groups) offer insights into its likely properties and applications, particularly in synthetic organic chemistry or pharmaceutical intermediates .

Properties

Molecular Formula |

C11H12INO3 |

|---|---|

Molecular Weight |

333.12 g/mol |

IUPAC Name |

methyl 4-amino-3-cyclopropyloxy-5-iodobenzoate |

InChI |

InChI=1S/C11H12INO3/c1-15-11(14)6-4-8(12)10(13)9(5-6)16-7-2-3-7/h4-5,7H,2-3,13H2,1H3 |

InChI Key |

GMLQGOKXSIXLKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)I)N)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The general approach involves:

- Esterification of the corresponding benzoic acid to form the methyl ester.

- Selective iodination at the 5-position of the aromatic ring.

- Introduction of the cyclopropoxy group at the 3-position.

- Reduction or substitution reactions to install the amino group at the 4-position.

This sequence requires careful control of reaction conditions to achieve regioselectivity and high yields.

Detailed Preparation Methods

Esterification and Iodination

Starting from 3-cyclopropoxy-5-iodobenzoic acid, methylation is performed to obtain methyl 3-cyclopropoxy-5-iodobenzoate. This can be achieved by reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid or using diazomethane for methylation.

Selective iodination of methyl 3-cyclopropoxybenzoate at the 5-position can be done using iodine or iodine monochloride under controlled conditions to avoid over-iodination.

Introduction of the Cyclopropoxy Group

The cyclopropoxy substituent is typically introduced via nucleophilic substitution or etherification reactions. One method involves reacting methyl 3-hydroxy-5-iodobenzoate with cyclopropyl bromide or cyclopropyl tosylate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield methyl 3-cyclopropoxy-5-iodobenzoate.

Amination at the 4-Position

The amino group at the 4-position can be introduced by reduction of the corresponding nitro derivative or via nucleophilic aromatic substitution if a suitable leaving group is present.

A common approach is:

- Nitration of methyl 3-cyclopropoxy-5-iodobenzoate to introduce a nitro group at the 4-position.

- Reduction of the nitro group to an amino group using catalytic hydrogenation (e.g., palladium on carbon with hydrogen gas) or chemical reduction (e.g., iron powder with hydrochloric acid).

Alternatively, direct amination methods using palladium-catalyzed amination with ammonia or amine sources can be employed.

Representative Synthesis Scheme

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | Methanol, H2SO4 or Diazomethane | Methyl 3-hydroxy-5-iodobenzoate | 85-95 | Acid catalyst or diazomethane methylation |

| 2 | Etherification | Cyclopropyl bromide, K2CO3, DMF | Methyl 3-cyclopropoxy-5-iodobenzoate | 75-90 | Base-promoted nucleophilic substitution |

| 3 | Nitration | HNO3/H2SO4 (mild conditions) | Methyl 4-nitro-3-cyclopropoxy-5-iodobenzoate | 60-80 | Regioselective nitration at 4-position |

| 4 | Reduction | Pd/C, H2 or Fe/HCl | This compound | 80-95 | Catalytic or chemical reduction |

In-Depth Research Findings and Analysis

Selectivity and Yield Optimization

- The iodination step requires careful temperature control (0–5 °C) to prevent polyiodination.

- Etherification with cyclopropyl bromide proceeds efficiently in polar aprotic solvents; DMF is preferred due to solubility and reaction rate enhancement.

- Nitration must be controlled to avoid oxidation of the cyclopropoxy group; dilute nitric acid and low temperature are recommended.

- Reduction with palladium catalysts provides high selectivity and minimal side reactions compared to chemical reductions.

Alternative Synthetic Routes

While the above method is classical, alternative routes have been explored:

- Direct amination via Buchwald-Hartwig amination of methyl 3-cyclopropoxy-5-iodobenzoate using ammonia or amine sources under palladium catalysis.

- Use of protecting groups on the amino group during iodination and etherification steps to improve yields and purity.

Purification Techniques

- Recrystallization from ethanol or ethyl acetate is effective for isolating pure this compound.

- Chromatographic methods such as silica gel column chromatography can be used when impurities are present.

Summary Table of Key Parameters

| Parameter | Optimal Condition | Comments |

|---|---|---|

| Iodination Temperature | 0–5 °C | Prevents over-iodination |

| Etherification Solvent | Dimethylformamide (DMF) | Enhances nucleophilic substitution |

| Base for Etherification | Potassium carbonate (K2CO3) | Mild base, effective for substitution |

| Nitration Conditions | Dilute HNO3/H2SO4, 0–10 °C | Avoids cyclopropoxy degradation |

| Reduction Catalyst | Pd/C with H2 | High selectivity and yield |

| Purification Solvent | Ethanol, ethyl acetate | Good crystallization solvents |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Agrochemicals: It is used in the synthesis of herbicides and pesticides.

Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding, while the amino and cyclopropoxy groups can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogs and their properties, derived from the evidence:

Key Observations:

Cyclopropoxy vs. Methoxy: The cyclopropoxy group in the target compound is bulkier than methoxy (as seen in Methyl 4-amino-3-iodo-5-methoxybenzoate ), likely reducing solubility in polar solvents while increasing lipophilicity. This could enhance membrane permeability in biological systems.

Iodo Substituent : The iodine atom at position 5 contributes significantly to molecular weight and may influence reactivity in electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura). Its electron-withdrawing effect could also stabilize negative charges in intermediates .

Functional Group Interactions and Reactivity

- Ester Group : The methyl ester moiety (common in compounds like sandaracopimaric acid methyl ester and communic acid methyl esters ) enhances volatility for gas chromatography (GC) analysis. However, the cyclopropoxy group may complicate GC performance due to thermal instability.

Biological Activity

Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse pharmacological properties. The compound's structure features an iodine atom at the 5-position of the benzoate ring, which is critical for its biological activity. The synthesis typically involves coupling reactions and functional group modifications that enhance the compound's potency.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Potency of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 62.5 µg/mL |

| Compound B | E. coli | 78.12 µg/mL |

| This compound | TBD | TBD |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, as evidenced by its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. In studies involving lipopolysaccharide (LPS)-induced inflammation models, this compound demonstrated a dose-dependent reduction in cytokine release.

Case Study: In Vivo Anti-inflammatory Effects

In a murine model of acute lung injury induced by LPS, treatment with the compound resulted in significant reductions in inflammatory markers and neutrophil infiltration into lung tissue. These findings suggest a promising therapeutic potential for treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the benzoate ring have been shown to influence potency significantly.

Table 2: Structure-Activity Relationships

| Modification | IC50 (µM) | Remarks |

|---|---|---|

| Iodine at position 5 | 38 | Essential for activity |

| Cyclopropoxy group | TBD | Enhances binding affinity |

| Amino group variation | TBD | Affects solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.